molecular formula C10H15N3O B8632415 3-methyl-5-piperidin-4-yl-1H-pyridazin-6-one

3-methyl-5-piperidin-4-yl-1H-pyridazin-6-one

Cat. No. B8632415
M. Wt: 193.25 g/mol
InChI Key: NVYXBLNEVSULJS-UHFFFAOYSA-N
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Patent
US08039460B2

Procedure details

Palladium (10% on carbon; 0.70 g) was added to a solution of benzyl 4-(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)piperidine-1-carboxylate (1.45 g, 4.43 mmol) in ethanol (100 mL). The reaction vessel was evacuated and back-filled with nitrogen (3×), then back-filled with hydrogen (1 atm). After 24 h, the mixture was filtered through celite and concentrated to give the title compound (0.86 g). MS 194.1 (M+1).
Name
benzyl 4-(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)piperidine-1-carboxylate
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:14][CH2:13][N:12](C(OCC3C=CC=CC=3)=O)[CH2:11][CH2:10]2)[C:5](=[O:8])[NH:6][N:7]=1>C(O)C.[Pd]>[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[C:5](=[O:8])[NH:6][N:7]=1

Inputs

Step One
Name
benzyl 4-(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)piperidine-1-carboxylate
Quantity
1.45 g
Type
reactant
Smiles
CC=1C=C(C(NN1)=O)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.7 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was evacuated
ADDITION
Type
ADDITION
Details
back-filled with nitrogen (3×)
ADDITION
Type
ADDITION
Details
back-filled with hydrogen (1 atm)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC=1C=C(C(NN1)=O)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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